2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyliminomethyl)-4-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-12-2-3-13(18)11(6-12)8-17-7-10-1-4-14-15(5-10)20-9-19-14/h1-6,8,18H,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJRHBQYFHAHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=CC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Sigma Receptor Affinity
One of the notable applications of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is its interaction with sigma receptors. Research indicates that derivatives of this compound exhibit high affinities for the sigma-2 receptor, which is overexpressed in various cancer cells but has low expression in normal tissues. This selectivity makes sigma-2 receptor ligands valuable for tumor imaging and cancer therapeutics .
Table 1: Binding Affinities of 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Derivatives
| Compound | Sigma-2 Receptor Affinity (nM) | Sigma-1 Receptor Affinity (nM) |
|---|---|---|
| 3b | 5 | Low |
| 3e | 6 | Low |
| 4b | 5 | Low |
| 4e | 6 | Low |
Anticancer Activity
In addition to its receptor binding properties, studies have demonstrated that certain analogs of this compound possess moderate anticancer activity against human liver (Huh-7) and esophagus (KYSE-140) cancer cell lines. However, the cytotoxic effects do not appear to correlate directly with sigma receptor affinity . This suggests that other mechanisms may be involved in mediating its anticancer effects.
Synthesis and Development
The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been explored extensively. Recent methodologies have focused on optimizing yields and enhancing selectivity for sigma receptors. For instance, a combination of synthetic methods such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization has been employed to produce these compounds effectively .
Table 2: Synthesis Methods for Tetrahydroisoquinoline Derivatives
| Methodology | Description |
|---|---|
| Petasis Reaction | Utilizes boronic acids and glyoxylic acid |
| Pomeranz–Fritsch–Bobbitt Cyclization | Involves cyclization reactions for structural formation |
Potential Therapeutic Uses
Given its pharmacological profile, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide holds promise in several therapeutic areas:
Cancer Therapy
The ability to selectively target sigma-2 receptors makes this compound a candidate for developing targeted cancer therapies. Its moderate anticancer activity suggests potential as an adjuvant treatment alongside existing therapies.
Neurological Disorders
Isoquinoline derivatives have been studied for their effects on neurological conditions such as Parkinson's disease. The structural similarities between these compounds and known neuroprotective agents indicate potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The nitro group in 4-nitro-2-(5′-chlorosalicylidenamino) diphenylamine correlates with mutagenicity and bacterial toxicity, whereas the target compound’s lack of nitro substituents may reduce such risks .
- Stability : The disulfide bridge in CAS 678985-37-0 introduces redox sensitivity, which is absent in the target compound. The benzodioxole’s oxygen atoms may instead improve solubility or metabolic stability .
Toxicity Profiles
- Nitro-Containing Analogues: The nitro group in 4-nitro-2-(5′-chlorosalicylidenamino) diphenylamine is associated with mutagenicity and thermal decomposition into toxic NOₓ gases, highlighting a significant disadvantage compared to the target compound .
- Chlorophenol Derivatives: Both the target compound and 4-nitro-2-(5′-chlorosalicylidenamino) diphenylamine release Cl⁻ ions upon decomposition, which may contribute to environmental toxicity .
- Triazole Derivatives (74, 75): Limited toxicity data are available, but the absence of nitro groups suggests a safer profile compared to nitro-analogues .
Physicochemical Properties
- Electronic Effects: The electron-donating benzodioxole oxygen atoms may stabilize the imine bond, contrasting with the electron-withdrawing nitro group in 4-nitro-2-(5′-chlorosalicylidenamino) diphenylamine, which could destabilize the Schiff base .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
